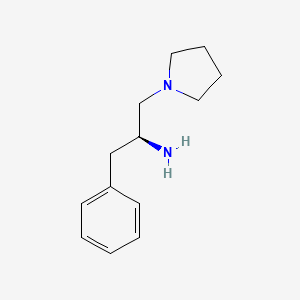

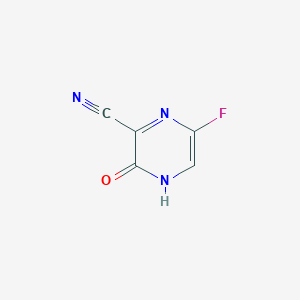

![molecular formula C11H15N3 B1344374 N-[2-(1H-苯并咪唑-2-基)乙基]-N-乙基胺 CAS No. 5528-14-3](/img/structure/B1344374.png)

N-[2-(1H-苯并咪唑-2-基)乙基]-N-乙基胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

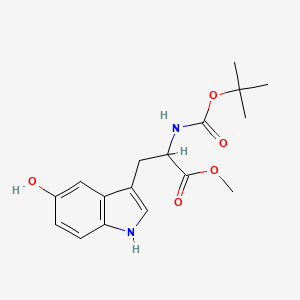

The compound N-[2-(1H-Benzimidazol-2-yl)ethyl]-N-ethylamine is a benzimidazole derivative, which is a class of compounds known for their wide range of biological activities. Benzimidazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring. They are of significant interest in medicinal chemistry due to their pharmacological properties, including antihistaminic, antiulcer, and antibacterial activities .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the formation of the benzimidazole nucleus followed by various substitutions at the 1- and 2-positions of the nucleus. For instance, the synthesis of 2-(4-substituted-1-piperazinyl)benzimidazoles as H1-antihistaminic agents involves the introduction of a substituted piperazine moiety at the 2-position of the benzimidazole ring . Similarly, the synthesis of ethyl 2-[(1H-benzimidazol-2-yl)sulfinylmethyl]-4-dimethylamino-5-pyrimidinecarboxylate, a H+/K(+)-ATPase inhibitor, demonstrates the incorporation of a sulfinylmethyl group at the 2-position . These synthetic approaches highlight the versatility of the benzimidazole core in medicinal chemistry.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the orientation of substituents around the benzimidazole nucleus. For example, in the compound 1-[2-(1H-Benzimidazol-2-yl)ethyl]-1H-1,2,3-benzotriazole, the benzimidazole and benzotriazole rings are linked by an ethylene spacer in a gauche conformation, with a dihedral angle of 39.02° between the terminal rings . This conformational feature can influence the biological activity of the compound by affecting its ability to interact with biological targets.

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions depending on their substituents. For instance, the reaction of N-(1H-benzimidazol-2-yl)-proponimidic acid ethyl ester with N,N,N',N'-tetramethylchlorophosphoramide leads to the formation of N-[1-(N,N,N',N'-tetramethylphosphoramidoyl)-1H-benzimidazol-2-yl]-proponimidic ethyl ester . This demonstrates the reactivity of the benzimidazole nucleus towards nucleophilic substitution reactions, which can be exploited to introduce a wide range of functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. For example, the thermal stability of ethyl 2-(2-(thiazol-4-yl)-1H-benzimidazol-1-yl)acetate was evaluated using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC), revealing stability above 249.8°C . Additionally, spectroscopic methods such as NMR, FT-IR, and FT-Raman, along with X-ray diffraction, are commonly used to characterize these compounds and confirm their structures . The electronic properties, such as HOMO and LUMO energies, can also be calculated using density functional theory (DFT), providing insights into the reactivity and interaction potential of these molecules .

科学研究应用

抗微生物活性

N-[2-(1H-苯并咪唑-2-基)乙基]-N-乙基胺衍生物已被广泛研究其抗微生物特性。Salahuddin等人(2017年)合成了一系列化合物,对大肠杆菌和金黄色葡萄球菌等细菌,以及白色念珠菌和黄曲霉等真菌表现出显著活性(Salahuddin, Shaharyar, Mazumder, & Abdullah, 2017)。同样,Ansari和Lal(2009年)合成了苯并咪唑衍生物,对革兰氏阳性细菌表现出强效活性,展示了这些化合物多样的抗微生物应用(Ansari & Lal, 2009)。

抗原虫活性

Pérez-Villanueva等人(2013年)合成了2-{[2-(1H-咪唑-1-基)乙基]硫基}-1H-苯并咪唑衍生物,对滴虫、贾第虫和组织阿米巴等原虫表现出强效活性,甚至优于标准药物甲硝唑(Pérez-Villanueva等人,2013)。

抗炎和镇痛特性

源自N-[2-(1H-苯并咪唑-2-基)乙基]-N-乙基胺的化合物显示出在治疗炎症和疼痛方面的潜力。Mariappan等人(2011年)合成了[1-(N-取代氨基)甲基]-2-乙基苯并咪唑衍生物,并发现其中一些对抗炎和镇痛剂具有效果(Mariappan, Bhuyan, Kumar, Kumar, & Murali, 2011)。

抗癌特性

多项研究探讨了N-[2-(1H-苯并咪唑-2-基)乙基]-N-乙基胺衍生物的潜在抗癌特性。例如,含有这些化合物作为配体的铜(II)络合物对各种人类癌细胞系表现出显著细胞毒性,表明它们作为抗癌药物的潜力(Rajarajeswari, Loganathan, Palaniandavar, Suresh, Riyasdeen, & Akbarsha, 2013)。

结构和构象分析

这些化合物还对结构和构象研究具有价值,这对于理解其功能和在药物设计中的潜力至关重要。Raouafi等人(2007年)进行了这样的研究,为制药领域的进一步探索提供了宝贵数据(Raouafi, Freytag, Jones, & Benkhoud, 2007)。

安全和危害

属性

IUPAC Name |

2-(1H-benzimidazol-2-yl)-N-ethylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3/c1-2-12-8-7-11-13-9-5-3-4-6-10(9)14-11/h3-6,12H,2,7-8H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHODFFODZCPKBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCC1=NC2=CC=CC=C2N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(1H-Benzimidazol-2-YL)ethyl]-N-ethylamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Aminoethyl)(ethyl)amino]ethan-1-ol](/img/structure/B1344310.png)

![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B1344325.png)